N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N7O4 and its molecular weight is 445.439. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Compounds with similar structural motifs have been studied for their anti-inflammatory and analgesic properties. For example, hybrid molecules combining 1,3,4-oxadiazole and indole moieties have demonstrated potential anti-inflammatory activity without the gastrointestinal toxicities associated with traditional NSAIDs (Bhandari et al., 2010). These findings underscore the importance of structural design in developing safer therapeutic agents.
Antidiabetic Activity
Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown significant antidiabetic potential via inhibition of the α-glucosidase enzyme (Nazir et al., 2018). The structural similarities suggest that modifications within the N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(1H-indol-3-yl)-2-oxoacetamide framework could yield new antidiabetic candidates.
Synthetic Methodology and Catalysis
The compound's structure is reminiscent of intermediates in synthetic organic chemistry, particularly in the context of cyclopropanation reactions and intramolecular cyclization processes. Research into dirhodium(II) catalyzed intramolecular cyclopropanation of diazoacetamides highlights the synthetic utility of similar compounds (Doyle et al., 1994). These methodologies are pivotal for constructing complex molecular architectures, including pharmaceuticals and materials.
Antimicrobial Activity
Structural analogs of the compound have been synthesized and evaluated for antimicrobial activities. A study on the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showcased the potential of similar structures in combating bacterial and fungal pathogens (Sharma et al., 2004). This area of research is crucial for developing new antibiotics in response to rising antimicrobial resistance.
Molecular Docking and Drug Design
The compound's structure, featuring a complex arrangement of functional groups and a rigid framework, makes it a candidate for molecular docking studies. Research into the design and synthesis of anti-inflammatory drugs, including indole acetamide derivatives, utilizes molecular docking to predict interactions with biological targets, offering insights into the design of new therapeutic agents with enhanced efficacy and reduced side effects (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O4/c30-19(24-13-5-6-13)12-28-22(33)29(27-26-28)15-9-7-14(8-10-15)25-21(32)20(31)17-11-23-18-4-2-1-3-16(17)18/h1-4,7-11,13,23H,5-6,12H2,(H,24,30)(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEKHXHLUDRUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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